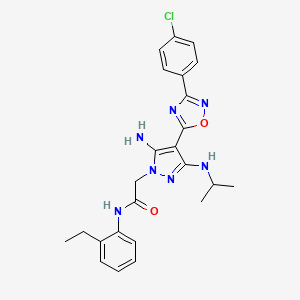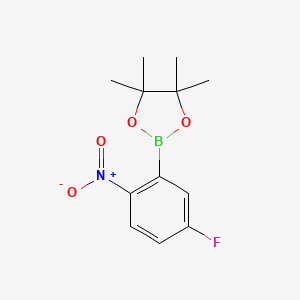
2-(5-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(5-Fluoro-2-nitrophenyl)acetonitrile” is a chemical compound with the molecular formula C8H5FN2O2 . It is a white to pale cream to pale yellow crystalline powder .
Molecular Structure Analysis
The molecular structure of “2-(5-Fluoro-2-nitrophenyl)acetonitrile” is represented by the SMILES notation [O-]N+C1=CC=C(F)C=C1CC#N .Physical And Chemical Properties Analysis
“2-(5-Fluoro-2-nitrophenyl)acetonitrile” has a melting point of 67.0-73.0°C and an assay (GC) of ≥98.5% . It also has a molecular weight of 180.14 .Applications De Recherche Scientifique
Synthesis and Material Applications
- Synthesis of Novel Stilbene Derivatives : 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives have been synthesized for applications in liquid crystal display (LCD) technology and potential therapeutic uses for neurodegenerative diseases (Das et al., 2015).
- Polymer Synthesis for Electronic Applications : Used in the precision synthesis of poly(3-hexylthiophene) for creating materials with applications in electronics, specifically in devices like organic field-effect transistors (OFETs) and solar cells (Yokozawa et al., 2011).
Chemical and Physical Analysis
- Molecular Structure and DFT Study : The molecular structures of compounds including 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been explored using density functional theory (DFT), revealing insights into their physicochemical properties (Huang et al., 2021).
Chemical Synthesis and Modification
- Synthesis of Modified Boronic Acid Derivatives : Ortho-modified derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been synthesized, showing potential as inhibitors for serine proteases (Spencer et al., 2002).
- Synthesis of Silicon-Based Drugs and Odorants : Demonstrates the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives in the synthesis of biologically active silicon-based compounds (Büttner et al., 2007).
Biological Applications and Studies
- Lipogenic Inhibitors for Therapeutic Use : Novel derivatives have been synthesized and shown to inhibit lipogenesis in mammalian hepatocytes, suggesting potential for lipid-lowering drugs (Das et al., 2011).
Fluorescence and Detection Applications
- Boronate-Based Fluorescence Probes : Synthesized boronate esters, including 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used to develop fluorescence probes for detecting hydrogen peroxide, a crucial aspect in explosives detection (Lampard et al., 2018).
Enhanced Material Properties
- Creating Brightly Colored Polymers : Utilized in the synthesis of polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units, leading to deeply colored materials with potential applications in optoelectronics and display technologies (Welterlich et al., 2012).
Other Notable Research Findings
- Synthesis and Reaction Studies : Various studies have explored the synthesis and reaction mechanisms of compounds involving 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, contributing to a deeper understanding of its chemical behavior and potential applications in different fields (Fritschi et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
2-(5-fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)9-7-8(14)5-6-10(9)15(16)17/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPLXROABVMFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-({[(4-fluorobenzyl)amino]carbonyl}amino)ethyl]-N-isopropyl-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2807683.png)
![7-(4-methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2807684.png)
![N-(4-(2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2807685.png)
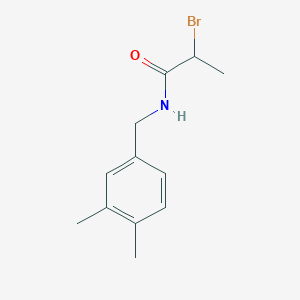
![Spiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one](/img/structure/B2807688.png)
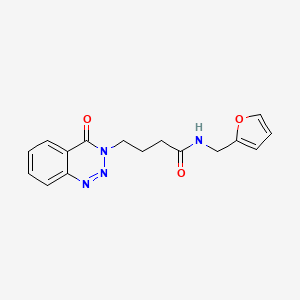
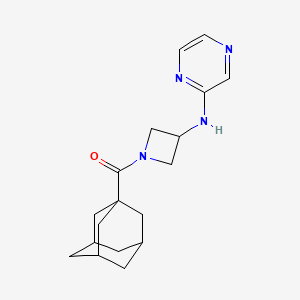
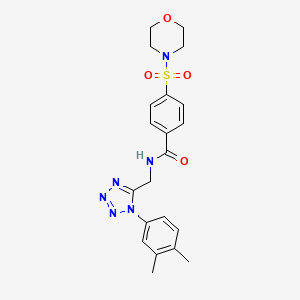
![3-Cyclopropyl-6-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2807693.png)
![2-(4-ethoxyphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2807694.png)
![N-(4-bromophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2807700.png)

![4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-3-carboxamide](/img/structure/B2807704.png)
